molecular formula C22H40N2O6S2 B1629479 L-Cystine, N,N'-bis(1-oxooctyl)- CAS No. 41760-23-0

L-Cystine, N,N'-bis(1-oxooctyl)-

Número de catálogo: B1629479
Número CAS: 41760-23-0
Peso molecular: 492.7 g/mol
Clave InChI: IEXQFIQEVJTLIE-ROUUACIJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Cystine, N,N'-bis(1-oxooctyl)- is a useful research compound. Its molecular formula is C22H40N2O6S2 and its molecular weight is 492.7 g/mol. The purity is usually 95%.
The exact mass of the compound L-Cystine, N,N'-bis(1-oxooctyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality L-Cystine, N,N'-bis(1-oxooctyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cystine, N,N'-bis(1-oxooctyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

L-Cystine derivatives are extensively used in peptide synthesis due to their ability to form disulfide bonds, which are crucial for stabilizing protein structures. The reactivity of the thiol groups in cysteine residues allows for the formation of cyclic peptides and complex protein structures, enhancing drug design and development processes .

Drug Delivery Systems

The compound's lipophilic nature makes it an excellent candidate for drug delivery systems. By modifying drug molecules with L-cystine derivatives, researchers can improve the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and enhance treatment efficacy.

Antioxidant Properties

L-Cystine has been studied for its antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly beneficial in developing treatments for conditions such as neurodegenerative diseases and cardiovascular disorders .

Mucolytic Agent

As a mucolytic agent, L-cystine helps break down mucus in respiratory conditions, facilitating easier breathing for patients with chronic obstructive pulmonary disease (COPD) or cystic fibrosis. Its use in formulations aimed at improving respiratory health underscores its therapeutic potential .

Animal Nutrition

L-Cystine plays a vital role in animal nutrition as a feed additive. Its incorporation into animal diets helps meet the sulfur amino acid requirements essential for growth and development . The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it does not pose risks to animal or consumer health when used appropriately .

Table 1: Summary of L-Cystine Applications

Application AreaSpecific UseBenefits
BiochemistryPeptide synthesisStabilizes protein structures
Drug delivery systemsImproves bioavailability
PharmaceuticalAntioxidant propertiesProtects against oxidative stress
Mucolytic agentAids in respiratory health
Animal NutritionFeed additiveMeets sulfur amino acid requirements

Case Study 1: Drug Development

A study explored the modification of anticancer drugs with L-cystine derivatives to enhance their solubility and stability. The results demonstrated improved therapeutic outcomes in preclinical models, showcasing the potential of L-cystine as a key component in drug formulation strategies.

Case Study 2: Animal Feed Trials

In trials conducted on poultry, the inclusion of L-cystine as a feed additive resulted in improved growth rates and feed conversion efficiency. These findings support the use of L-cystine in enhancing animal health and productivity while ensuring compliance with safety regulations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of L-Cystine, N,N'-bis(1-oxooctyl)- for high yield and purity?

Methodological Answer :

  • Step 1 : Use acylation reactions with 1-octanoyl chloride under controlled pH (neutral to slightly alkaline) to modify the amino groups of L-cystine. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Step 2 : Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents and byproducts.
  • Step 3 : Validate purity via HPLC (C18 column, UV detection at 210–220 nm) and confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are critical for validating the structural identity and purity of L-Cystine, N,N'-bis(1-oxooctyl)-?

Methodological Answer :

  • Primary Techniques :
    • NMR Spectroscopy : Assign peaks for the octanoyl chains (δ ~2.3 ppm for carbonyl protons) and disulfide bonds (δ ~3.0–3.5 ppm) .
    • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., C20_{20}H36_{36}N2_2O6_6S2_2) and isotopic patterns .
  • Purity Assessment :
    • HPLC : Compare retention times with standards; report purity as ≥95% for research-grade material .

Q. How does the stability of L-Cystine, N,N'-bis(1-oxooctyl)- vary under different storage and experimental conditions?

Methodological Answer :

  • Storage : Store at −20°C in airtight, light-resistant containers to prevent oxidation of the disulfide bond and hydrolysis of the amide groups .
  • Experimental Conditions :
    • pH Sensitivity : Test stability across pH 5–9 using phosphate buffers; monitor degradation via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) .
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. What safety protocols are essential for handling L-Cystine, N,N'-bis(1-oxooctyl)- in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of particulates .
  • Engineering Controls : Use fume hoods for synthesis and handling; implement spill containment measures (e.g., absorbent pads) .
  • Waste Disposal : Collect waste in designated containers for incineration; avoid drainage due to potential environmental toxicity .

Advanced Research Questions

Q. What is the role of L-Cystine, N,N'-bis(1-oxooctyl)- in inhibiting cystine crystallization, and how can its efficacy be quantified?

Methodological Answer :

  • Experimental Design :

    • Crystallization Assays : Prepare supersaturated cystine solutions (pH 7.4, 37°C) and add varying concentrations of the compound. Monitor crystal growth via polarized light microscopy .
    • Quantitative Analysis : Measure inhibition efficacy using turbidimetry (absorbance at 600 nm) and calculate IC50_{50} values .
  • Key Findings :

    CompoundInhibition Efficacy (%)Reference
    CDMOR (LH707)67%
    CDNMP (LH708)67%

Q. How can researchers evaluate the in vitro and in vivo efficacy of L-Cystine, N,N'-bis(1-oxooctyl)- in disease models?

Methodological Answer :

  • In Vitro Models :
    • Use renal proximal tubule cells (e.g., HK-2) to assess cytotoxicity (MTT assay) and cystine uptake inhibition (radiolabeled 14^{14}C-cystine) .
  • In Vivo Models :
    • Administer the compound to cystinuria-model mice (e.g., Slc3a1 knockout) and measure urinary cystine levels via liquid chromatography-mass spectrometry (LC-MS) .

Q. What metabolic pathways involve L-Cystine, N,N'-bis(1-oxooctyl)-, and how can its interactions be mapped using metabolomics?

Methodological Answer :

  • Pathway Analysis :
    • Use high-resolution LC-MS to profile plasma/serum samples from treated models. Identify differential metabolites (e.g., ornithine, 4-hydroxyproline) linked to cystine metabolism .
    • Apply pathway enrichment tools (e.g., MetaboAnalyst) to map interactions with amino acid transport systems (e.g., SLC7A9/SLC3A1) .

Q. How should researchers address contradictions in reported data on crystallization inhibition efficacy?

Methodological Answer :

  • Variables to Reconcile :
    • pH Effects : Test efficacy across physiological pH ranges (5.0–7.5), as cystine solubility decreases in acidic conditions .
    • Concentration Gradients : Compare inhibition at sub-millimolar vs. millimolar concentrations to identify non-linear dose responses .
  • Statistical Validation : Use ANOVA with post hoc Tukey-Kramer tests to validate significance across studies .

Propiedades

Número CAS

41760-23-0

Fórmula molecular

C22H40N2O6S2

Peso molecular

492.7 g/mol

Nombre IUPAC

(2R)-3-[[(2R)-2-carboxy-2-(octanoylamino)ethyl]disulfanyl]-2-(octanoylamino)propanoic acid

InChI

InChI=1S/C22H40N2O6S2/c1-3-5-7-9-11-13-19(25)23-17(21(27)28)15-31-32-16-18(22(29)30)24-20(26)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1

Clave InChI

IEXQFIQEVJTLIE-ROUUACIJSA-N

SMILES

CCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCC)C(=O)O

SMILES isomérico

CCCCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCCCCCC)C(=O)O

SMILES canónico

CCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCC)C(=O)O

Key on ui other cas no.

41760-23-0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.